Chemical Structure, Synthesis, and Pharmacological Profiling of 2-(4-chlorophenoxy)-N-phenylacetamide
Chemical Structure, Synthesis, and Pharmacological Profiling of 2-(4-chlorophenoxy)-N-phenylacetamide
Executive Summary
The compound 2-(4-chlorophenoxy)-N-phenylacetamide (CAS: 62095-56-1) represents a highly versatile and structurally significant scaffold in medicinal chemistry and agrochemical development. By hybridizing a phenoxyacetic acid moiety with an acetanilide core, this molecule leverages the robust hydrogen-bonding capacity of the amide linkage and the lipophilic, electron-withdrawing nature of the para-chloro substitution.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and explores its emerging role as a kinase inhibitor and apoptotic inducer in oncology.
Physicochemical Properties & Structural Analysis
The structural architecture of 2-(4-chlorophenoxy)-N-phenylacetamide dictates its pharmacokinetic and pharmacodynamic profile. The ether oxygen provides a flexible hinge, allowing the two aromatic rings to adopt optimal conformations for binding within hydrophobic pockets of target proteins, while the amide acts as a critical anchor.
According to data from the [1], the compound exhibits parameters highly favorable for oral bioavailability and membrane permeability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₄H₁₂ClNO₂ | Defines the base stoichiometry and core pharmacophore. |
| Molecular Weight | 261.70 g/mol | Falls well within Lipinski's Rule of 5, ensuring optimal oral bioavailability. |
| Hydrogen Bond Donors | 1 (Amide NH) | Critical for interacting with kinase hinge regions (e.g., Met1160). |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Ether O) | Facilitates precise orientation within the active site of target enzymes. |
| Rotatable Bonds | 4 | Allows conformational adaptation without incurring an excessive entropic penalty upon binding. |
| Topological Polar Surface Area | 29.1 Ų | Indicates excellent passive membrane permeability, crucial for intracellular targeting. |
Synthetic Methodology: Step-by-Step Protocol
The synthesis of 2-(4-chlorophenoxy)-N-phenylacetamide is typically achieved via a base-catalyzed nucleophilic substitution (Sₙ2) reaction. The protocol below utilizes a Williamson ether-type synthesis, coupling 4-chlorophenol with 2-chloro-N-phenylacetamide.
Rationale & Causality
Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate 4-chlorophenol, forming the reactive phenoxide nucleophile without risking the hydrolysis of the electrophile's amide bond. Dimethylformamide (DMF) is utilized as an aprotic polar solvent; it enhances the nucleophilicity of the phenoxide ion by poorly solvating the anion, thus accelerating the Sₙ2 attack.
Experimental Protocol: Base-Catalyzed Sₙ2 Alkylation
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Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 4-chlorophenol in 20 mL of anhydrous DMF.
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Deprotonation: Add 15.0 mmol of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.
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Self-Validation Check: A slight color shift (typically to a faint yellow) and the cessation of micro-bubbling indicate complete formation of the phenoxide ion.
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Alkylation: Slowly add 10.0 mmol of 2-chloro-N-phenylacetamide dropwise over 15 minutes to prevent localized exothermic spikes.
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Heating & Monitoring: Elevate the reaction temperature to 80°C and stir for 4 to 6 hours.
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Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 4-chlorophenol spot confirms reaction completion.
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Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
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Washing: Wash the combined organic layers with 5% NaOH (to remove any unreacted phenol traces), followed by a brine wash to remove residual DMF.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure white crystals of the target compound.
Workflow for the base-catalyzed synthesis of 2-(4-chlorophenoxy)-N-phenylacetamide.
Biological Activity & Mechanistic Pathways
Phenoxyacetamide derivatives have garnered significant attention due to their diverse biological activities. Recent literature demonstrates their efficacy as potent apoptotic inducers and kinase inhibitors in oncology.
Anticancer Activity and PARP-1 Inhibition
Research published in [2] highlights that phenoxyacetamide derivatives exhibit potent cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7). The mechanism involves the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). By blocking PARP-1, these compounds prevent the repair of single-strand DNA breaks. During cellular replication, these unresolved breaks convert into lethal double-strand breaks, ultimately triggering the caspase-mediated apoptotic cascade.
Kinase Inhibition (c-Met)
According to studies featured in [3], hybrid molecules incorporating the phenoxyacetamide scaffold serve as promising lead frameworks for c-Met kinase inhibition. The amide moiety forms critical hydrogen bonds with the hinge region of the kinase, while the 4-chlorophenoxy group occupies the hydrophobic sub-pocket. This dual-action binding stabilizes the inactive conformation of the enzyme, effectively suppressing cancer cell migration and colony formation.
Mechanistic pathway of apoptosis induction by phenoxyacetamide derivatives.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of 2-(4-chlorophenoxy)-N-phenylacetamide is vital for future lead optimization:
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The Amide Linkage: Absolutely essential for biological activity. Modifying the secondary amide to a tertiary amide (e.g., via N-methylation) often abolishes activity due to the loss of the hydrogen bond donor capability required for target kinase engagement.
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The Para-Chloro Group: Halogen substitution at the para position of the phenoxy ring significantly increases the compound's metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing nature of the chlorine atom strengthens the π-π interactions within the target protein's hydrophobic binding site.
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The N-Phenyl Ring: Provides a flat, aromatic surface for π-stacking interactions. While substitutions on this ring can fine-tune the molecule's electronic properties, the unsubstituted phenyl ring offers an excellent baseline of high membrane permeability and broad-spectrum activity.
References
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National Center for Biotechnology Information (PubChem). "2-(4-chlorophenoxy)-N-phenylacetamide - Compound Summary." PubChem Database. Available at:[Link]
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MDPI. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Molecules. Available at:[Link]
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Springer Nature. "Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition." Chemical Papers. Available at:[Link]
